5-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole
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Overview
Description
5-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the pyrazole core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. For instance, the butoxymethyl group can be introduced via an alkylation reaction using butyl bromide and a suitable base. The fluoroethyl group can be added through a nucleophilic substitution reaction using 2-fluoroethyl tosylate. Finally, the iodine atom can be introduced via an iodination reaction using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may also make it useful in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The fluoroethyl and iodo substituents may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The butoxymethyl group may also contribute to its overall pharmacokinetic properties, such as solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-[18F]Fluoroethyl tosylate: This compound is used in positron emission tomography (PET) imaging and shares the fluoroethyl group with 5-(butoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole.
Tris(2-fluoroethyl) borate: This fluorinated borate ester is used in lithium metal batteries and shares the fluoroethyl group.
Uniqueness
This compound is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(butoxymethyl)-1-(2-fluoroethyl)-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FIN2O/c1-2-3-6-15-8-10-9(12)7-13-14(10)5-4-11/h7H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHOMHZFAFWNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CCF)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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